

Application Notes: Chitopentaose Pentahydrochloride in Immunology Research

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Compound of Interest

Compound Name: Chitopentaose Pentahydrochloride

Cat. No.: B3026890

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Introduction

Chitopentaose Pentahydrochloride is a well-defined chitosan oligosaccharide, a polymer composed of five β -(1–4)-linked N-acetyl glucosamine and D-glucosamine units.^{[1][2]} As a specific form of Chitosan Oligosaccharide (COS), it is a biocompatible, biodegradable, and non-toxic molecule that has garnered significant attention for its immunomodulatory properties.^{[1][2]} Research on chitosan and its oligosaccharides has demonstrated their ability to modulate key cells of both the innate and adaptive immune systems, including macrophages and dendritic cells (DCs).^{[1][2][3]} These properties make **Chitopentaose Pentahydrochloride** a valuable tool for researchers in immunology, vaccine development, and drug delivery. Its applications range from serving as a vaccine adjuvant to investigating anti-inflammatory and anti-cancer pathways.^{[1][2][3][4]}

Key Immunomodulatory Applications:

- **Activation of Antigen-Presenting Cells (APCs):** Chitopentaose, like other chitosans, can activate macrophages and dendritic cells. This activation leads to the upregulation of co-stimulatory molecules, enhanced antigen presentation, and the production of various cytokines, which are crucial for initiating an adaptive immune response.^{[1][5]}
- **Vaccine Adjuvant Development:** By stimulating APCs and promoting a robust immune response, **Chitopentaose Pentahydrochloride** holds potential as an adjuvant in vaccine formulations to enhance their efficacy.^{[1][2]}

- **Anti-inflammatory Research:** Despite its immunostimulatory properties, Chitopentaose has also been shown to possess anti-inflammatory effects, capable of inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), IL-1 β , and TNF- α in certain contexts.[3][4]
- **Cancer Immunology:** The activation of immune cells such as natural killer (NK) cells, lymphocytes, and macrophages by chitosan oligosaccharides suggests a potential role in anti-tumor immunity.[3]

Quantitative Data Summary

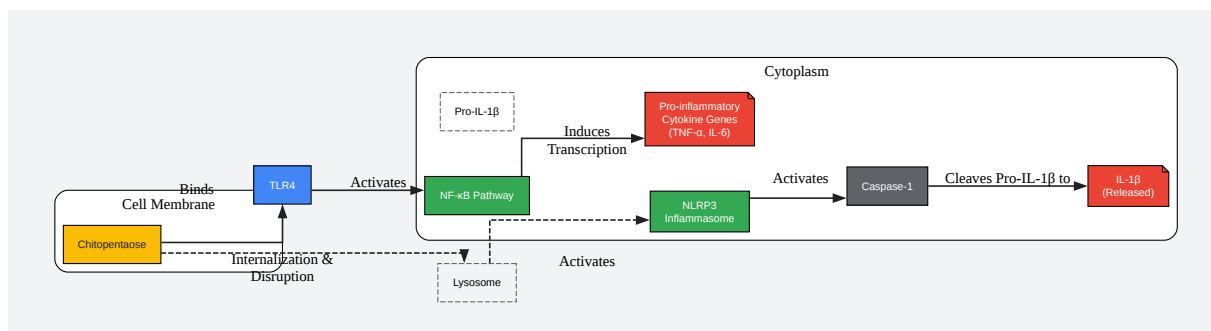
The immunomodulatory effects of chitosan oligosaccharides like Chitopentaose are often dose-dependent. The following table summarizes reported in vitro effects of Chitosan Oligosaccharide (COS) on macrophage cell lines.

Cell Line	Treatment	Concentration (µg/mL)	Observed Effect	Reference
RAW 264.7	Chitosan Oligosaccharide (COS)	50	Inhibition of NO, IL-1β, and TNF-α production in LPS-stimulated cells.	[3]
RAW 264.7	Chitosan Oligosaccharide (COS)	100	Inhibition of NO, IL-1β, and TNF-α production in LPS-stimulated cells.	[3]
RAW 264.7	Chitosan Oligosaccharide (COS)	500	Inhibition of NO, IL-1β, and TNF-α production in LPS-stimulated cells.	[3]
Mouse Peritoneal Exudate Cells (PECs)	Chitosan	Dose-dependent	Increased IL-1β secretion via NLRP3 inflammasome activation.	[6]

Signaling Pathways and Mechanisms

Chitopentaose and related chitosan oligosaccharides interact with immune cells through various pattern recognition receptors (PRRs), triggering downstream signaling cascades.

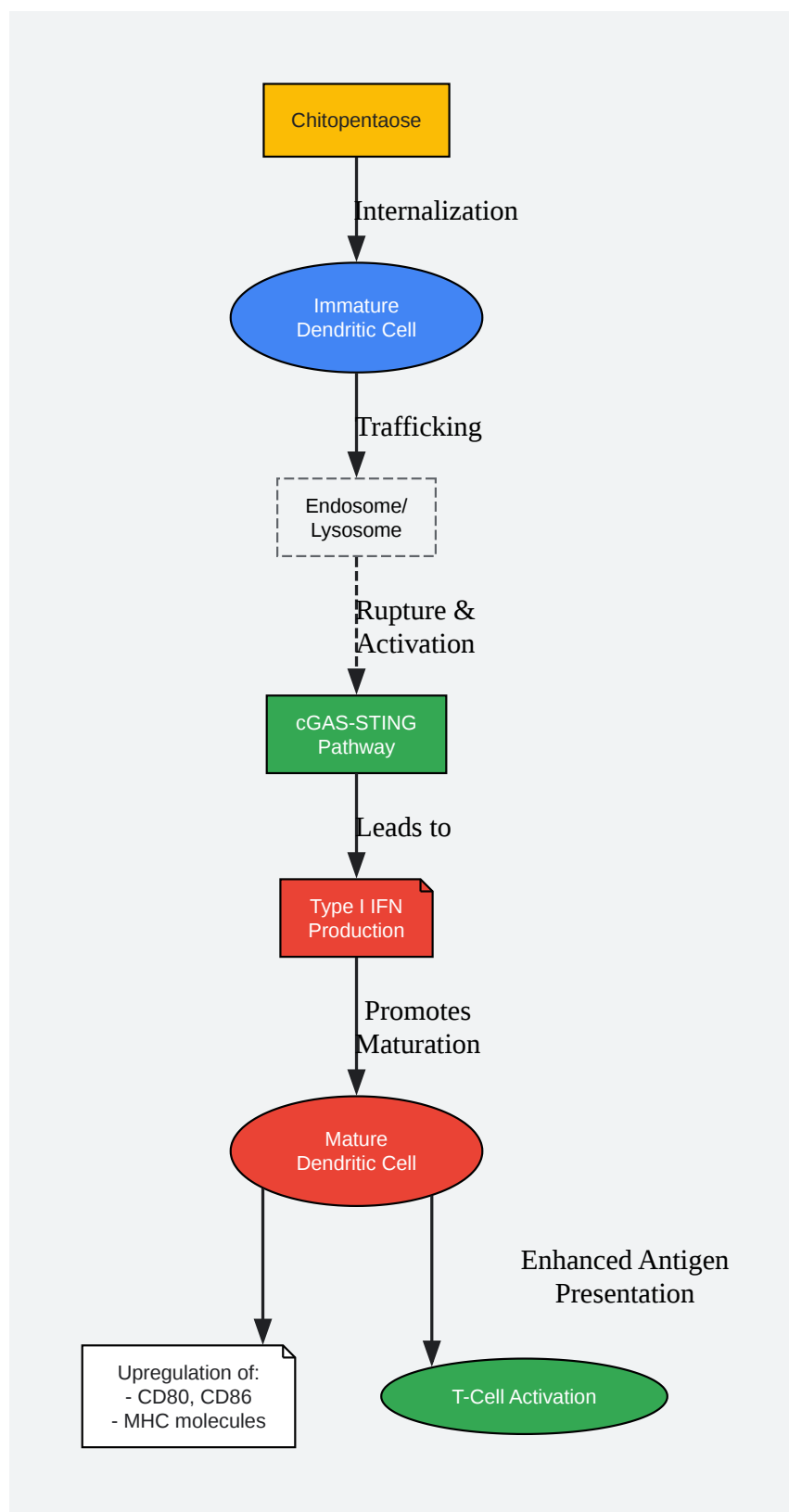
1. Macrophage Activation: In macrophages, chitosan can be recognized by Toll-like Receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines.[3] Furthermore, chitosan can be internalized, causing lysosomal disruption and activating the NLRP3 inflammasome, resulting in the maturation and release of IL-1β.[1][3]



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Caption: Chitopentaose signaling in macrophages via TLR4 and NLRP3 pathways.

2. Dendritic Cell (DC) Activation: Chitosan particles are internalized by DCs and accumulate in endosomes. By disrupting these vesicles, chitosan can trigger cytosolic DNA sensing pathways, such as the cGAS-STING pathway, leading to the production of Type I interferons (IFNs) and promoting DC maturation.[1] This process enhances the DC's ability to present antigens and activate T-cells.



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Caption: Dendritic cell maturation induced by Chitopentaose.

Experimental Protocols

Protocol 1: In Vitro Macrophage Activation and Cytokine Analysis

Objective: To assess the effect of **Chitopentaose Pentahydrochloride** on macrophage activation by measuring cytokine and nitric oxide production.

Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- **Chitopentaose Pentahydrochloride** (stock solution in sterile water or PBS)
- LPS (positive control)
- Sterile 96-well culture plates
- Griess Reagent Kit (for NO measurement)
- ELISA kits for TNF- α and IL-1 β
- Phosphate Buffered Saline (PBS)

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
- Treatment: Prepare serial dilutions of **Chitopentaose Pentahydrochloride** (e.g., 10, 50, 100, 500 μ g/mL) in culture medium. Remove the old medium from the cells and add 100 μ L of the treatment solutions. Include wells for:
 - Negative Control (medium only)
 - Positive Control (LPS, 1 μ g/mL)

- Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50-80 µL of the supernatant from each well for analysis.
- Nitric Oxide (NO) Assay: Use 50 µL of the collected supernatant to measure NO production (as nitrite) using the Griess Reagent Kit, following the manufacturer's instructions.
- Cytokine ELISA: Use the remaining supernatant to quantify the concentration of TNF-α and IL-1β using specific ELISA kits, following the manufacturer's protocol.

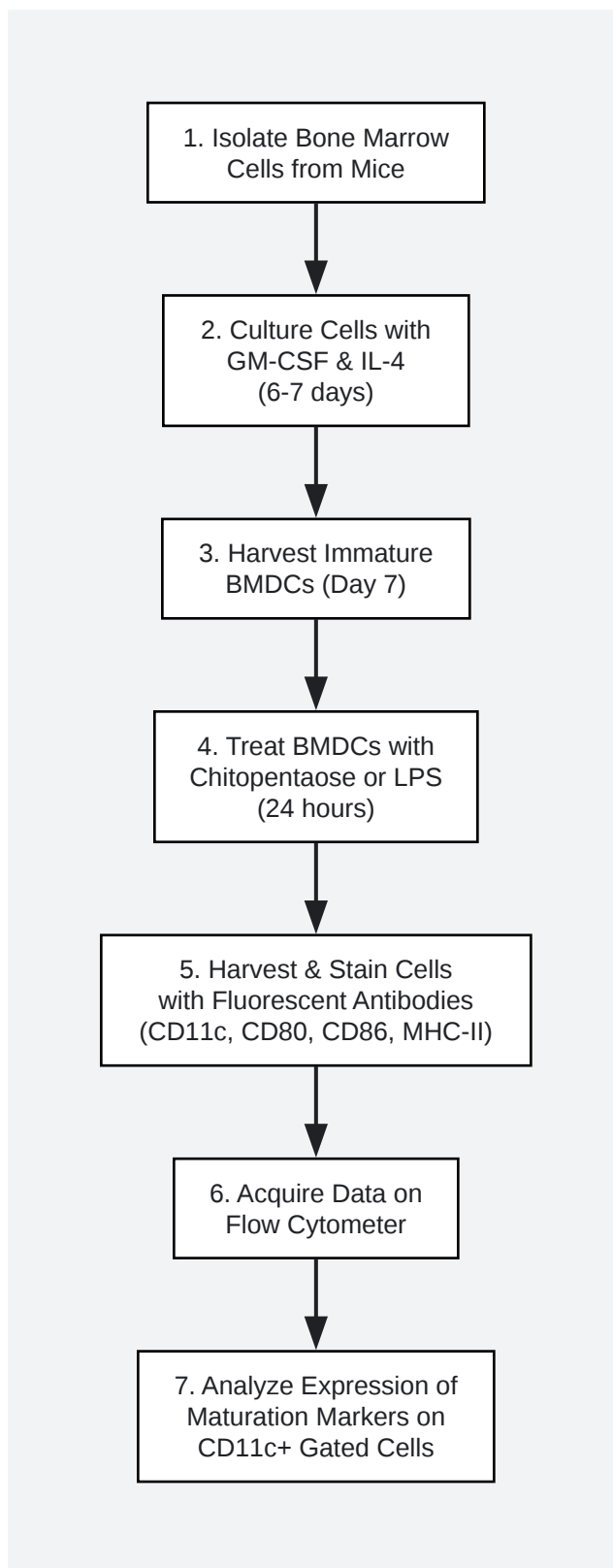
Protocol 2: Dendritic Cell (DC) Maturation Assay via Flow Cytometry

Objective: To evaluate the ability of **Chitopentase Pentahydrochloride** to induce the maturation of bone marrow-derived dendritic cells (BMDCs).

Materials:

- Bone marrow cells isolated from mice
- Complete RPMI-1640 medium with 10% FBS, 1% Pen-Strep, 50 µM β-mercaptoethanol
- GM-CSF and IL-4 (for differentiating BMDCs)
- **Chitopentase Pentahydrochloride**
- LPS (positive control)
- Fluorescently-conjugated antibodies (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86)
- FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
- Flow cytometer

Experimental Workflow:



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Caption: Experimental workflow for assessing DC maturation.

Procedure:

- **BMDC Generation:** Isolate bone marrow from mouse femurs and tibias. Culture the cells in complete RPMI medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 7 days. Replace the medium every 2-3 days.
- **Treatment:** On day 7, harvest the immature BMDCs. Seed the cells in a 24-well plate at 1×10^6 cells/well. Treat the cells with different concentrations of **Chitopentaose Pentahydrochloride** or LPS (100 ng/mL) for 24 hours.
- **Cell Staining:** After incubation, harvest the cells and wash them with cold FACS buffer. Stain the cells with a cocktail of fluorescently-conjugated antibodies against CD11c (a DC marker) and maturation markers (CD80, CD86, MHC-II) for 30 minutes on ice, protected from light.
- **Flow Cytometry:** Wash the cells twice with FACS buffer to remove unbound antibodies. Resuspend the cells in 300 μ L of FACS buffer and acquire the samples on a flow cytometer.
- **Data Analysis:** Analyze the data using appropriate software. Gate on the CD11c-positive population and evaluate the expression levels (Mean Fluorescence Intensity or % positive cells) of CD80, CD86, and MHC-II to determine the degree of maturation.

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